

Cicletanine-d4 HCl vs non-deuterated cicletanine

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Compound Focus: Cicletanine-d4 Hydrochloride

CAS No.: 1189491-41-5

Cat. No.: S864552

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Chemical & Functional Comparison

The table below summarizes the core differences between the two compounds.

Feature	Cicletanine-d4 Hydrochloride	Non-deuterated Cicletanine (Hydrochloride)
Chemical Nature	Deuterium-labeled analog (stable isotope) [1]	Original, non-labeled small molecule [2]
Primary Research Application	Internal standard for quantitative analysis (LC-MS, GC-MS, NMR); metabolic tracer [1]	Investigation of pharmacological mechanisms and therapeutic potential [3] [2] [4]

| **Biological Activity & Mechanism** | Assumed to be identical to non-deuterated form, but used for tracking, not eliciting effects [1] | • Vasorelaxation [2] • Natriuresis/Diuresis [2] [5] • Inhibition of cGMP PDE [3] [2] • Stimulation of eNOS phosphorylation & NO production [4] | | **Key Experimental Findings** | Used as a measurement tool, not an active intervention [1] | • Reduces vascular reactivity to Angiotensin II in rats [3] • Lowers blood pressure in hypertensive patients [6] • Reduces portal pressure in animal models of liver injury [4] | | **Available Data Types** | Purity, molecular weight, price from chemical suppliers [7] [8] [1] | Preclinical pharmacological data, clinical trial results, mechanistic studies [3] [6] [2] |

Experimental Insights into Non-deuterated Cicletanine

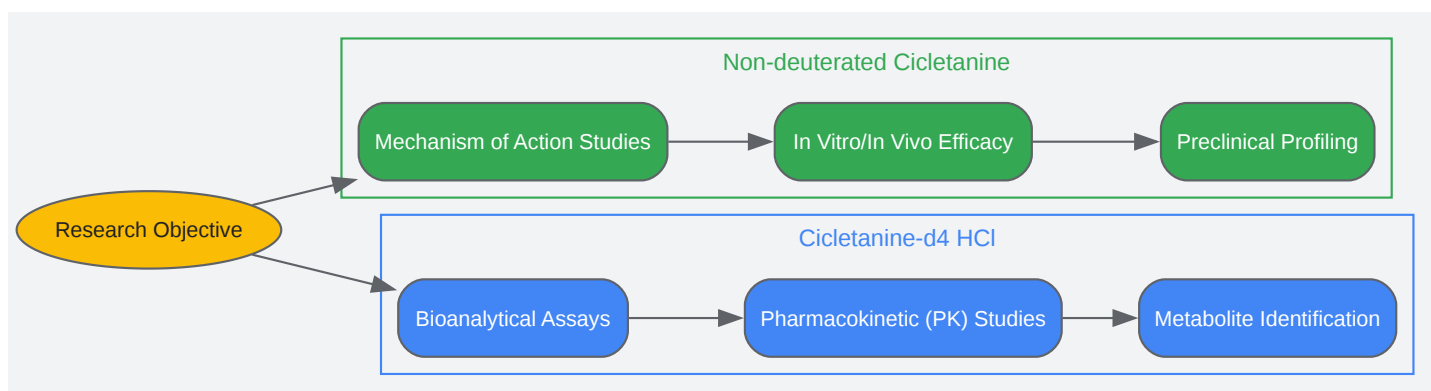
For your research, the pharmacological mechanisms of non-deuterated cicletanine are key. The diagram below synthesizes its primary mechanisms of action as reported in the literature.

Key experimental findings supporting these mechanisms include:

- **Reduction of Vascular Reactivity:** In pithed rats, oral pretreatment with (-)-cicletanine significantly reduced the pressor response to Angiotensin II. The dose of All required to increase blood pressure by 50 mm Hg was twice as high in treated animals compared to controls. This effect was stereospecific to the (-)-enantiomer [3].
- **Stimulation of NO Production:** In studies on rat sinusoidal endothelial cells, cicletanine induced eNOS phosphorylation at Ser1177, leading to increased NO synthesis. The mechanism was shown to involve the **Akt and MAP kinase/Erk signaling pathways**. This effect was preserved in injured cells, and the resulting NO production led to a measurable reduction in portal pressure in a mouse model of portal hypertension [4].
- **Clinical Antihypertensive Efficacy:** A large French multicenter trial demonstrated that cicletanine monotherapy (mean daily dose of 66 mg) for three months normalized blood pressure in **63% of the 1,238 hypertensive patients**. The drug was well-tolerated, with no severe adverse events reported [6].

Research Application Guide

To clarify the distinct roles these compounds play in the research pipeline, the following workflow contrasts their typical applications.



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Key Selection Guide

- **Choose Cicletanine-d4 HCl if:** Your work involves the **quantitative analysis** of cicletanine. Its primary role is to serve as an internal standard in mass spectrometry-based assays (LC-MS, GC-MS) to ensure accurate measurement of the parent drug in complex biological samples like plasma, serum, or tissue homogenates [1].
- **Choose Non-deuterated Cicletanine if:** Your research aims to **elucidate pharmacological mechanisms**, test **therapeutic efficacy** in cellular or animal models of hypertension, or understand its complex effects on vascular tone and ion transport [3] [2] [4].

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